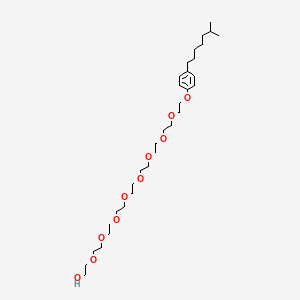
26-(4-Isooctylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
26-(4-Isooctylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple ether linkages and a phenoxy group substituted with an isooctyl chain. It is primarily used in various industrial and scientific applications due to its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 26-(4-Isooctylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol typically involves the reaction of 4-isooctylphenol with polyethylene glycol (PEG) under controlled conditions. The reaction is catalyzed by an acid or base, depending on the desired reaction pathway. The process involves the following steps:
Esterification: 4-Isooctylphenol is reacted with PEG in the presence of an acid catalyst, such as sulfuric acid, to form the ester intermediate.
Etherification: The ester intermediate undergoes etherification in the presence of a base catalyst, such as sodium hydroxide, to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
26-(4-Isooctylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols and other reduced products.
Substitution: The phenoxy group can undergo electrophilic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents; presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halogenated phenols, nitrophenols.
Wissenschaftliche Forschungsanwendungen
26-(4-Isooctylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants due to its excellent surfactant properties.
Wirkmechanismus
The mechanism of action of 26-(4-Isooctylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability in aqueous environments. The molecular targets and pathways involved include interactions with lipid bilayers and hydrophobic regions of proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene glycol (PEG): Similar in structure due to the presence of multiple ether linkages but lacks the phenoxy group.
Nonylphenol ethoxylates: Similar surfactant properties but differ in the length and branching of the alkyl chain.
Octylphenol ethoxylates: Similar structure and properties but with a different alkyl chain length.
Uniqueness
26-(4-Isooctylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol is unique due to its specific combination of an isooctylphenoxy group and multiple ether linkages, which confer distinct surfactant properties. This combination allows for enhanced solubility and stability of hydrophobic compounds in aqueous solutions, making it particularly useful in various industrial and scientific applications.
Eigenschaften
CAS-Nummer |
73165-66-9 |
|---|---|
Molekularformel |
C32H58O10 |
Molekulargewicht |
602.8 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methylheptyl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C32H58O10/c1-30(2)6-4-3-5-7-31-8-10-32(11-9-31)42-29-28-41-27-26-40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34-13-12-33/h8-11,30,33H,3-7,12-29H2,1-2H3 |
InChI-Schlüssel |
JRVKYRBMIXSDPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



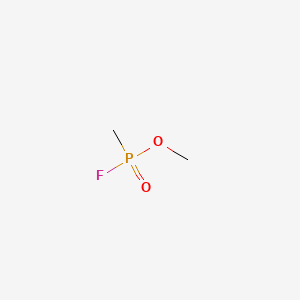
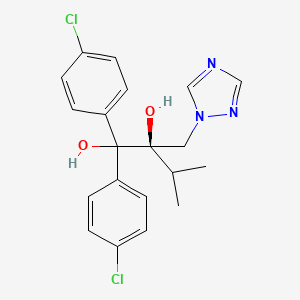
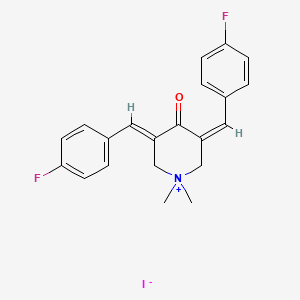
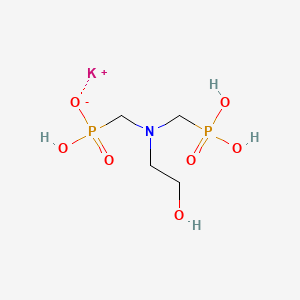

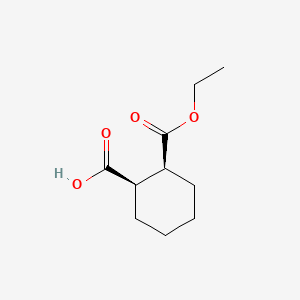
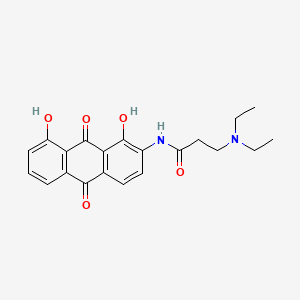
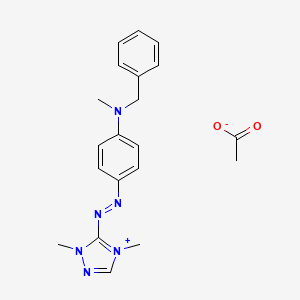
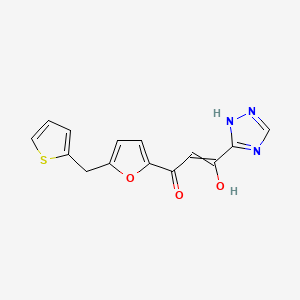
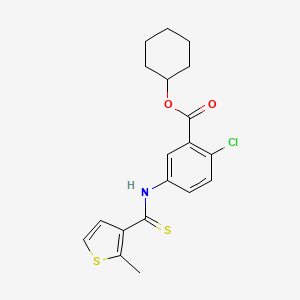

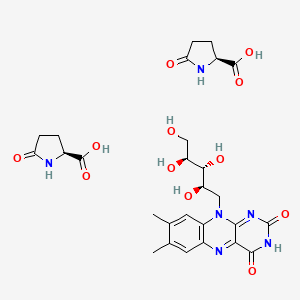
![[3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate](/img/structure/B12673143.png)
